![molecular formula C20H21N3O4S B2727520 methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 956791-01-8](/img/structure/B2727520.png)
methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds, including those derived from benzo[b]thiophene and thiophene derivatives, are pivotal in medicinal chemistry due to their pharmacological properties. Studies have demonstrated methodologies for synthesizing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, indicating the versatility of these compounds in generating diverse heterocyclic structures with potential biological activities (Mohareb et al., 2004).
Material Science and Lithium Ion Batteries
Cyclopentadithiophene-benzoic acid copolymers have been synthesized and applied as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This application demonstrates the utility of thiophene derivatives in enhancing the performance and stability of lithium-ion batteries, with significant improvements in specific capacity and battery life (Wang et al., 2017).
Synthesis of Novel Compounds
Research on the thermal decarbonylation of certain carboxylates to novel benzoxazine derivatives illustrates the potential for creating complex molecules with precise structural features. Such studies not only contribute to the fundamental understanding of chemical reactions but also open pathways for synthesizing new compounds with specific characteristics for further evaluation in various applications (Lisowskaya et al., 2006).
Antimicrobial and Analgesic Activity
Benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial and analgesic activities. The synthesis of novel compounds such as carbamates, ureas, semicarbazides, and pyrazoles from 2-azidocarbonyl-3-chlorobenzo[b]thiophene and their subsequent pharmacological evaluation indicates the potential of thiophene derivatives in developing new therapeutic agents (Kumara et al., 2009).
properties
IUPAC Name |
methyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-20(26)17-13-8-5-9-15(13)28-19(17)21-18(25)14-10-16(24)22-23(14)11-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFRJOBSNFTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC(=O)NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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